molecular formula C19H23NO6S2 B2571285 Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 726164-06-3

Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2571285
CAS No.: 726164-06-3
M. Wt: 425.51
InChI Key: NFWDHXXUXJXSAM-UHFFFAOYSA-N
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Description

Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is a synthetic thiophene derivative intended for research and development purposes exclusively. This compound features a multifunctional molecular architecture, integrating a thiophene dicarboxylate core with a sulfonamide group. The presence of the sulfonamide moiety is of significant interest in medicinal chemistry, as this functional group is commonly found in molecules that exhibit biological activity by acting as enzyme inhibitors. Consequently, this compound serves as a versatile building block or intermediate for researchers designing and synthesizing novel bioactive molecules. It could be specifically valuable for projects aimed at developing new enzyme inhibitors, exploring structure-activity relationships (SAR), or screening for antimicrobial and anticancer properties, as seen in related diaminothiophene derivatives . The reactive sites on the molecule allow for further chemical modifications, making it a potential precursor for creating a diverse library of compounds for high-throughput screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-5-6-7-13-8-10-14(11-9-13)20-28(23,24)19-15(17(21)25-3)12(2)16(27-19)18(22)26-4/h8-11,20H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWDHXXUXJXSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where a suitable sulfonating agent reacts with the thiophene derivative.

    Esterification: The carboxyl groups on the thiophene ring are esterified using methanol and an acid catalyst to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the thiophene ring.

Scientific Research Applications

Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the sulfamoyl group, ester types (methyl vs. ethyl), and additional functional groups. These variations influence physicochemical properties, reactivity, and biological activity.

Compound Name Substituents Ester Groups Key Features Evidence ID
Dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate 4-Butylphenyl sulfamoyl Methyl High lipophilicity due to butyl chain; potential for hydrophobic interactions
Dimethyl 5-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate 4-Chloro-3-(trifluoromethyl)phenyl sulfamoyl Methyl Electron-withdrawing Cl/CF₃ groups enhance electrophilicity; possible metabolic stability
Diethyl 5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate 2-Hydroxybenzylideneamino Ethyl Schiff base formation; hydrogen bonding via hydroxyl group
Dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate Aminosulfonyl Methyl Simpler structure; lower steric hindrance
Diethyl 5-({substituted phenyl}-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate Substituted phenyl-2-oxoethyl amino Ethyl RORγ inhibitory activity; keto group enables hydrogen bonding

Physicochemical Properties

  • Crystal Packing : Diethyl analogs (e.g., ) exhibit triclinic crystal systems (space group P1) with hydrogen bonding and van der Waals interactions, whereas methyl esters may adopt different packing modes due to reduced steric bulk .
  • Thermal Stability : Methyl esters generally exhibit higher melting points than ethyl esters due to stronger intermolecular interactions .

Computational and Crystallographic Tools

  • Structural Analysis : SHELX software () and ORTEP-3 () are widely used for refining crystal structures of thiophene derivatives, confirming bond lengths (e.g., S–C = 1.730–1.732 Å in ) and torsion angles .
  • Docking Studies : Analogous compounds (e.g., LMM5 in ) are modeled against targets like thioredoxin reductase, providing insights into the role of the 4-butylphenyl group in binding pockets .

Key Research Findings

Substituent Effects : The 4-butylphenyl group enhances lipophilicity and target affinity but may reduce solubility. Trifluoromethyl or chloro substituents improve metabolic stability .

Ester Group Impact : Methyl esters offer synthetic advantages (shorter reaction times) over ethyl esters but may compromise bioavailability due to higher crystallinity .

Biological Relevance : Sulfamoyl-thiophenes exhibit broad bioactivity, with substituent tailoring critical for optimizing pharmacokinetics and efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for dimethyl 5-[(4-butylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate, and how can its purity and structure be validated?

  • Methodology :

  • Synthesis : Utilize stepwise functionalization of thiophene derivatives. For example, introduce the sulfamoyl group via nucleophilic substitution after esterification of the thiophene core, as demonstrated in analogous thiophene syntheses .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using 1^1H/13^13C NMR (DMSO-d6, 400 MHz), FT-IR (sulfonamide N–H stretch at ~3300 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .
  • Optimization : Apply fractional factorial design (e.g., Taguchi methods) to minimize byproducts by varying reaction time, temperature, and stoichiometry .

Q. What spectroscopic or chromatographic techniques are critical for distinguishing this compound from structurally similar sulfonamide-thiophene derivatives?

  • Methodology :

  • Differentiation : Use 1^1H NMR to identify unique proton environments (e.g., methyl groups at thiophene C3 and ester moieties).
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry. Pair with X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .
  • Chromatography : Optimize reverse-phase HPLC conditions (e.g., 0.1% TFA modifier) to separate isomers based on polarity differences .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods improve the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for sulfamoyl group modification to enhance target binding .
  • Reaction Path Analysis : Use automated reaction path search tools (e.g., GRRM) to predict feasible synthetic routes for novel derivatives .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, prioritizing derivatives with lower binding energies .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, solvent controls) using PRISMA guidelines. For example, discrepancies in IC50 values may arise from DMSO concentration variations .
  • Experimental Replication : Validate conflicting results under standardized conditions (e.g., fixed solvent concentration, same passage number of cells) .
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in dose-response data .

Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing toxic byproducts?

  • Methodology :

  • Screening Design : Apply Plackett-Burman design to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Use central composite design to model interactions between temperature and reagent equivalents, targeting >85% yield .
  • Byproduct Analysis : Monitor intermediates via LC-MS and optimize quenching steps to suppress side reactions (e.g., hydrolysis of ester groups) .

Methodological Challenges and Solutions

Challenge Solution Key References
Low solubility in aqueous assaysUse co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent-antisolvent precipitation.
Ambiguity in sulfamoyl group reactivityConduct kinetic studies (UV-Vis monitoring) under varying pH and temperatures.
Reproducibility issues in bioassaysAdopt FAIR data principles: standardize metadata, share raw datasets via repositories.

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